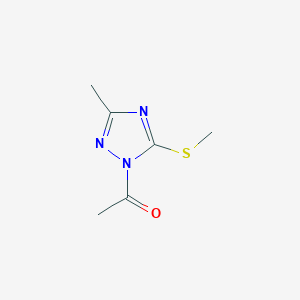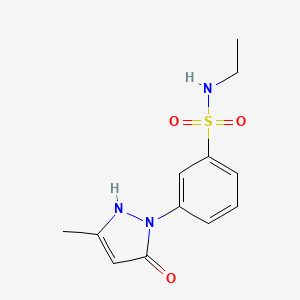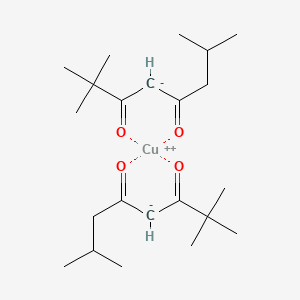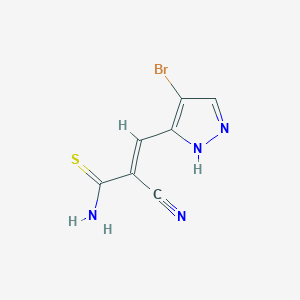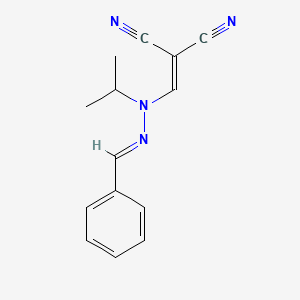
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile is an organic compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes a benzylidene group, an isopropylhydrazinyl group, and a malononitrile moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve large-scale synthesis.
Chemical Reactions Analysis
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts
Scientific Research Applications
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile can be compared with similar compounds such as:
- 2-((2-Benzylidene-1-methylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-ethylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-propylhydrazinyl)methylene)malononitrile These compounds share structural similarities but differ in the substituents attached to the hydrazinyl group . The uniqueness of this compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-[[[(E)-benzylideneamino]-propan-2-ylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N4/c1-12(2)18(11-14(8-15)9-16)17-10-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3/b17-10+ |
InChI Key |
NNFRECPXCDWHEX-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)N(C=C(C#N)C#N)/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)N(C=C(C#N)C#N)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


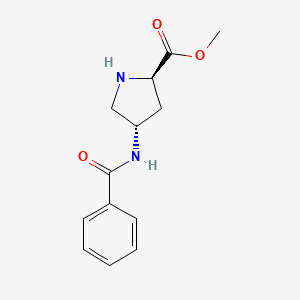
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
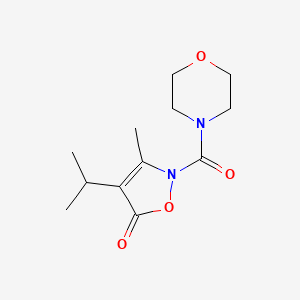
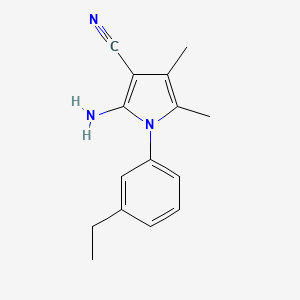
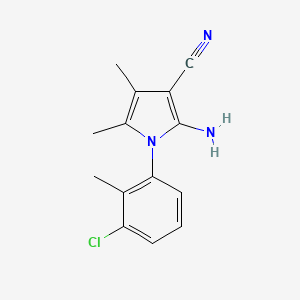
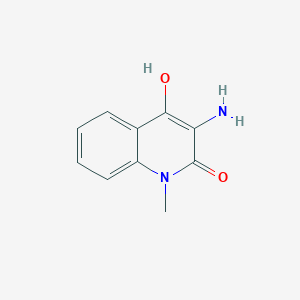
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
